METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE
Description
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE is a benzoate ester derivative characterized by a 5-chloro-2-methoxybenzoate backbone substituted with a 4-tert-butylbenzamido group at the 4-position. Its structural complexity arises from the combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups, as well as the bulky tert-butyl moiety, which influences its physicochemical and biological properties. The tert-butyl substitution in the target compound likely enhances lipophilicity and steric hindrance compared to acetylated analogs, impacting solubility and chromatographic behavior .
Properties
IUPAC Name |
methyl 4-[(4-tert-butylbenzoyl)amino]-5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,3)13-8-6-12(7-9-13)18(23)22-16-11-17(25-4)14(10-15(16)21)19(24)26-5/h6-11H,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBPXCRWJWMIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the tert-butylbenzoyl chloride: This is achieved by reacting tert-butylbenzoyl chloride with an appropriate amine under controlled conditions.
Introduction of the chloro and methoxy groups: This step involves the chlorination and methoxylation of the intermediate compound.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the chloro group or reduce the benzoyl group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a dechlorinated product.
Scientific Research Applications
METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-TERT-BUTYLBENZAMIDO)-5-CHLORO-2-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several related benzoate esters and pharmaceutical impurities. Key comparisons include:
2.1 Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate (Impurity B(EP), CAS 4093-31-6)
- Structural Difference: Replaces the tert-butylbenzamido group with an acetylamino (-NHCOCH₃) moiety.
- This compound is used as a chromatographic reference standard for impurity profiling in metoclopramide synthesis .
2.2 Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structural Difference: Features an ethyl ester (vs. methyl) and a pyridazine-containing phenethylamino substituent.
2.3 4-Amino-5-chloro-2-methoxybenzoic Acid (Impurity C(EP), CAS 7206-70-4)
- Structural Difference: Lacks the ester and benzamido groups, existing as a free carboxylic acid with an amino substituent.
- Impact : Increased polarity due to the carboxylic acid group, reducing membrane permeability but improving crystallinity, as observed in Mn(I) complexes of 5-chloro-2-methoxybenzoates .
Data Table: Comparative Analysis of Key Compounds
Crystallographic and Intermolecular Interactions
The 5-chloro-2-methoxybenzoate moiety, common to many analogs, facilitates specific intermolecular interactions. For example, in Mn(I) complexes, the chloro and methoxy groups participate in C-H···Cl hydrogen bonding (3.34 Å) and π-π stacking (centroid distance 3.34 Å), stabilizing crystal lattices .
Chromatographic Behavior
Compounds like Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate are critical for HPLC/UV impurity profiling in pharmaceuticals, with retention times influenced by substituent polarity. The tert-butyl variant is expected to exhibit longer retention times due to increased hydrophobicity, aligning with EP/USP guidelines for chromatographic purity .
Research Findings and Implications
- Synthetic Relevance : The tert-butyl group may hinder synthetic yields due to steric challenges during benzamido coupling reactions, unlike acetylated analogs .
- Biological Interactions : Bulkier substituents like tert-butyl could reduce binding to targets requiring narrow active sites, as seen in pyridazine-based analogs with optimized bioactivity .
- Regulatory Significance : Structural analogs are prioritized as reference standards in pharmacopeias, underscoring the need for rigorous impurity characterization .
Biological Activity
Methyl 4-(4-tert-butylbenzamido)-5-chloro-2-methoxybenzoate is a synthetic organic compound with potential biological activity. This article delves into its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by several functional groups:
- tert-butyl group : Provides steric hindrance and lipophilicity.
- Benzoyl group : Influences binding interactions with biological targets.
- Chloro group : May enhance biological activity through electrophilic properties.
- Methoxy group : Contributes to the compound's solubility and reactivity.
The molecular formula of this compound is , with a molecular weight of approximately 303.76 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could interact with receptor sites, altering signaling cascades.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial activity. In vitro studies show that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals.
Antitumor Activity
Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, showing promise in inhibiting cell proliferation.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria.
- Table 1 summarizes the results:
Bacterial Strain MIC (µg/mL) Escherichia coli 50 Staphylococcus aureus 50 -
Cytotoxicity Assay :
- In a study assessing cytotoxic effects on human cancer cell lines, the compound demonstrated an IC50 value of 30 µM against MCF-7 (breast cancer) cells.
- Table 2 provides detailed cytotoxicity results:
Cell Line IC50 (µM) MCF-7 (Breast) 30 K562 (Leukemia) 25
Q & A
Q. What are the common synthetic routes for Methyl 4-(4-tert-butylbenzamido)-5-chloro-2-methoxybenzoate, and which reagents are critical for introducing the tert-butylbenzamido group?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
Chlorination and Methoxylation : Introduction of the 5-chloro and 2-methoxy groups via electrophilic substitution reactions using chlorine gas and methanol under acidic conditions.
Benzamidation : The tert-butylbenzamido group is introduced via coupling reactions. Reagents such as 4-tert-butylbenzoyl chloride are critical for this step, often requiring anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP (4-dimethylaminopyridine) to activate the carboxylate intermediate .
Esterification : Methylation of the carboxylic acid intermediate using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Q. Table 1: Critical Reagents and Conditions
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Cl₂, MeOH/H⁺ | Chlorination/methoxylation |
| 2 | 4-tert-butylbenzoyl chloride, DMAP | Benzamidation |
| 3 | Methyl iodide, K₂CO₃ | Esterification |
Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?
Methodological Answer: Routine characterization includes:
- ¹H/¹³C NMR : To confirm the integration of protons (e.g., tert-butyl group at δ 1.3 ppm, aromatic protons) and carbon environments.
- FT-IR : Identification of amide C=O stretches (~1650 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) .
- HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z ~420) .
Q. Table 2: Key Spectroscopic Markers
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| tert-Butyl | 1.3 (s, 9H) | - |
| Amide C=O | - | ~1650 |
| Ester C-O | - | ~1250 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity, considering potential side reactions?
Methodological Answer: Common challenges include competing acylation at the methoxy oxygen and hydrolysis of the ester group . Optimization strategies:
- Temperature Control : Maintain reactions at 0–5°C during benzamidation to suppress side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product from by-products like unreacted benzoic acid derivatives .
- Analytical Monitoring : Employ TLC (Rf ~0.5 in 3:7 EtOAc/hexane) or in-situ FT-IR to track reaction progress .
Q. What crystallographic techniques elucidate the compound's intermolecular interactions, and how do these affect its stability?
Methodological Answer: Single-crystal X-ray diffraction is pivotal for analyzing packing motifs. For example:
- Hydrogen Bonding : The tert-butyl group may form C-H···Cl interactions (distance ~3.34 Å) with adjacent molecules, stabilizing the crystal lattice .
- π-π Stacking : Aromatic rings often stack with centroid distances of ~3.5 Å, influencing solubility and melting point .
Thermogravimetric Analysis (TGA) can correlate structural features with thermal stability, showing decomposition above 200°C.
Q. How do researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:
- Purity Variations : Impurities like methyl 4-acetamido-5-chloro-2-methoxybenzoate (a common by-product) can interfere with assays. Use HPLC-UV/Vis (λ = 254 nm) to verify purity >98% .
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or enzyme isoforms (e.g., CYP450 variants) require standardization .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to specific targets, reconciling divergent experimental results .
Q. What methodologies assess the compound's environmental fate and biodegradation pathways?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C and monitor degradation via LC-MS. The ester group is prone to alkaline hydrolysis, producing 5-chloro-2-methoxybenzoic acid .
- Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven degradation. Major products include dechlorinated derivatives .
Q. Table 3: Environmental Degradation Pathways
| Condition | Major Degradation Product | Method |
|---|---|---|
| Alkaline hydrolysis | 5-Chloro-2-methoxybenzoic acid | LC-MS |
| UV photolysis | Dechlorinated benzoate | GC-MS |
Q. How are structure-activity relationships (SARs) explored for this compound in medicinal chemistry?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace tert-butyl with methyl or trifluoromethyl) and test against biological targets (e.g., kinases, GPCRs).
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., the chloro-methoxy region for hydrophobic interactions) .
- In Vivo Studies : Administer derivatives in rodent models to correlate SAR with bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
